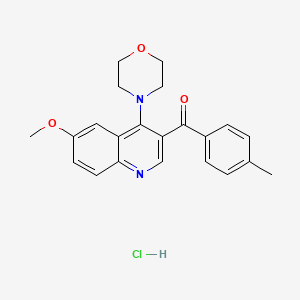

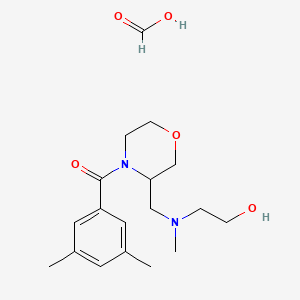

N-(4-溴苯基)-2-羟基-6-氧代-1,6-二氢嘧啶-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “4-bromophenyl” part suggests a phenyl ring (a variant of benzene) with a bromine atom attached. The “2-hydroxy-6-oxo” indicates the presence of hydroxyl (OH) and carbonyl (C=O) functional groups .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . Another common method is cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is often used to create carbon-carbon bonds .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, compounds with bromine atoms can undergo reactions where the bromine is replaced by another atom or group .Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the types and locations of functional groups, the presence of any charged groups, and the overall shape and size of the molecule .科学研究应用

Antimicrobial Activity

The synthesis of N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide derivatives has led to promising antimicrobial agents. These compounds were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated significant antimicrobial effects . Further studies could explore their potential as novel antibiotics.

Anticancer Properties

Cancer remains a formidable challenge, and novel therapeutic agents are urgently needed. Among the synthesized derivatives, compounds d6 and d7 exhibited remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These compounds could serve as leads for rational drug design in cancer therapy .

Toxicity Screening

Toxicity assessment is crucial for drug development. N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, were evaluated for acute toxicity in rats and other mammals. This prescreening method provides valuable insights for drug safety .

Antibacterial Activity Against Resistant Pathogens

Functionalized N-(4-bromophenyl)furan-2 derivatives were screened for antibacterial activity against extensively drug-resistant (XDR) pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA). These compounds could be potential candidates for combating antibiotic-resistant bacteria .

Thiazole Nucleus as a Scaffold

The heterocyclic thiazole nucleus, present in N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects .

Monomer Synthesis for Polymer Applications

The monomer 4, derived from N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, can be prepared in high yield. It serves as a precursor for polymerization reactions, potentially finding applications in materials science and polymer chemistry .

作用机制

未来方向

属性

IUPAC Name |

N-(4-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGRHXCCOPCLSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2644724.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2644725.png)

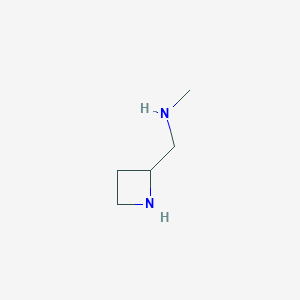

![3-Oxa-8-azaspiro[5.6]dodecane;hydrochloride](/img/structure/B2644726.png)

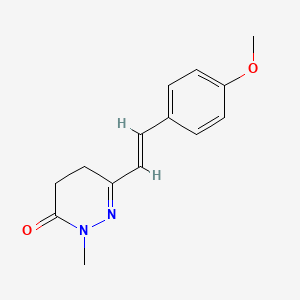

![Methyl 2-[1-[(2-fluorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2644729.png)

![4-chloro-2-{(E)-[(2,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2644730.png)

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![2-[1-(2,5-Dimethylphenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2644737.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)